Increased Lipophilicity (LogP) vs. Unsubstituted Phenyl Analog
The presence of the ortho-methyl group on the phenyl ring of 3-(2-methylphenyl)-1H-pyrazole-5-carboxylic acid significantly increases its lipophilicity compared to the unsubstituted 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2). The calculated logP (XlogP) value for the target compound is 2.1 , whereas the unsubstituted analog has a reported XlogP of 1.7 [1]. This difference of 0.4 log units translates to a compound that is approximately 2.5 times more lipophilic in octanol-water partitioning, a property that can be critical for optimizing membrane permeability in drug discovery programs.
| Evidence Dimension | Lipophilicity (calculated partition coefficient, LogP) |
|---|---|
| Target Compound Data | XlogP = 2.1 |
| Comparator Or Baseline | 3-phenyl-1H-pyrazole-5-carboxylic acid (CAS 1134-49-2) - XlogP = 1.7 |
| Quantified Difference | ΔLogP = +0.4 |
| Conditions | Calculated value (XlogP). Target data from Chem960; comparator data from Zhang Group GLASS Ligand database. |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes, a key parameter for selecting appropriate chemical probes or lead candidates in early-stage drug discovery.
- [1] Zhang Group GLASS Ligand Database. 3-phenyl-1H-pyrazole-5-carboxylic acid. XlogP: 1.7. Accessed April 2026. View Source
